molecular formula C27H24N4O5 B11275950 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11275950
M. Wt: 484.5 g/mol
InChI Key: RJXKJJSQEUKNPO-UHFFFAOYSA-N
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Description

7-(3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring linked to a 3,5-dimethoxyphenyl group and a 3-phenylpropyl side chain. This structure combines pharmacophores known for diverse biological activities, including pesticidal and herbicidal properties.

Properties

Molecular Formula

C27H24N4O5

Molecular Weight

484.5 g/mol

IUPAC Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O5/c1-34-20-13-19(14-21(16-20)35-2)24-29-25(36-30-24)18-10-11-22-23(15-18)28-27(33)31(26(22)32)12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11,13-16H,6,9,12H2,1-2H3,(H,28,33)

InChI Key

RJXKJJSQEUKNPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5)OC

Origin of Product

United States

Biological Activity

The compound 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N5O4C_{20}H_{19}N_{5}O_{4}, with a complex structure that includes a quinazoline core substituted with oxadiazole and phenyl groups. The presence of these functional groups is significant for its biological interactions.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various quinazoline-2,4(1H,3H)-dione derivatives, including our compound of interest. These derivatives were evaluated against multiple bacterial strains using the Agar well diffusion method. The findings suggest that many compounds demonstrated moderate activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coliMIC (mg/mL)
This compound10 mm15 mm65
Compound 139 mm15 mm65
Compound 1510–12 mm75 mg/mL75

The compound showed an inhibition zone of 15 mm against E. coli, indicating significant antibacterial potential compared to standard drugs like ampicillin and vancomycin .

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been investigated extensively. The structural modifications in these compounds have been linked to enhanced antiproliferative activity against various cancer cell lines. For example, modifications at the 1 and 3 positions of the quinazoline ring have been associated with increased potency in inhibiting cancer cell growth .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives can be significantly influenced by their structural features. The incorporation of oxadiazole rings has been shown to enhance antibacterial activity. Additionally, substituents at specific positions on the quinazoline scaffold can lead to varying degrees of activity against different pathogens or cancer cells .

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving several quinazoline derivatives, our compound was noted for its broad-spectrum antimicrobial activity against both bacterial and fungal strains. Specifically, it demonstrated superior efficacy against Candida albicans with an inhibition zone greater than that of ampicillin .
  • Anticancer Studies : In vitro studies on cancer cell lines revealed that compounds with similar structural characteristics to our compound exhibited significant inhibition rates in cell proliferation assays. The effectiveness was correlated with specific molecular modifications that enhance interaction with cellular targets .

Scientific Research Applications

Biological Activities

The compound has shown promising biological activities , particularly in the following areas:

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:

  • Mechanism of Action : It functions as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication.
  • In Vitro Studies : Studies have demonstrated moderate to significant activity against both Gram-positive and Gram-negative bacteria. For instance:
    • Compound exhibited an inhibition zone of 15 mm against Escherichia coli.
    • Broad-spectrum activity was noted against strains such as Staphylococcus aureus with inhibition zones ranging from 10–12 mm .

Anticancer Potential

The quinazoline scaffold is known for its anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer progression:

  • Cell Line Studies : Preliminary studies have indicated that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Properties

The compound also shows potential in reducing inflammation:

  • Mechanism : It may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

Case Studies and Research Findings

  • Quinazoline Derivatives as Antibacterial Agents :
    • A study focused on the design and synthesis of quinazoline derivatives reported promising antibacterial activities against multiple strains. The synthesized compounds were tested using the Agar well diffusion method and compared with standard antibiotics .
  • Structure-Activity Relationship (SAR) :
    • Understanding the SAR of quinazoline derivatives has been crucial in enhancing their biological activity. Modifications to the oxadiazole ring have been shown to improve potency against specific bacterial targets.
  • Synthesis and Characterization :
    • The synthesis of this compound typically involves multi-step reactions starting from anthranilic acid. Various spectroscopic techniques (IR, NMR) are employed for structural confirmation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazoline core undergoes nucleophilic substitution at positions susceptible to electrophilic attack. For example:

  • Alkylation : Reacts with alkyl halides (e.g., ethyl chloroacetate) in dimethylformamide (DMF) under basic conditions (K₂CO₃) to introduce alkyl groups at the nitrogen atoms of the quinazoline ring .

  • Arylation : Substitution with aryl halides occurs under Ullmann or Buchwald-Hartwig coupling conditions, facilitated by palladium catalysts.

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationEthyl chloroacetate, K₂CO₃, DMF, RTN-alkylated quinazoline65–78%
ArylationPd(OAc)₂, XPhos, K₃PO₄, 100°CN-arylated derivative52%

Oxidation and Reduction

The oxadiazole ring and methoxy groups participate in redox reactions:

  • Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the oxadiazole ring, forming carboxylate intermediates.

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl groups of the quinazoline under mild conditions.

Reaction TypeReagents/ConditionsOutcomeNotesReference
OxidationH₂O₂, AcOH, 60°COxadiazole ring cleavageForms carboxylic acid
ReductionNaBH₄, MeOH, 0°CQuinazoline C=O → C–OHRetains oxadiazole integrity

Cyclization and Ring-Opening

The oxadiazole moiety participates in cycloaddition and ring-opening reactions:

  • Cyclization : Reacts with nitriles (e.g., phenylacetonitrile) under acidic conditions to form fused triazole or imidazole rings .

  • Ring-Opening : Hydrolysis with aqueous HCl yields hydrazide intermediates .

Reaction TypeReagents/ConditionsProductApplicationReference
CyclizationPhenylacetonitrile, H₂SO₄, refluxTriazole-fused derivativeBioactive analog synthesis
Hydrolysis6M HCl, 80°CHydrazide intermediatePrecursor for further functionalization

a) Methoxy Group Demethylation

Treating with BBr₃ in dichloromethane removes methoxy groups, yielding phenolic derivatives .

ReagentConditionsProductUse CaseReference
BBr₃DCM, −78°CCatechol derivativeEnhances solubility

b) Esterification/Hydrolysis

  • The ethyl ester side chain undergoes hydrolysis with NaOH to form carboxylic acids .

  • Re-esterification with methanol/H⁺ regenerates ester functionality.

Cross-Coupling Reactions

The aromatic rings enable Suzuki-Miyaura and Sonogashira couplings:

  • Suzuki Coupling : Reacts with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to form biaryl systems.

  • Sonogashira Coupling : Alkynylation with terminal alkynes under Pd/Cu catalysis.

Reaction TypeCatalysts/ReagentsProductYieldReference
SuzukiPd(PPh₃)₄, K₂CO₃Biaryl derivative60%
SonogashiraPdCl₂(PPh₃)₂, CuIAlkynylated analog48%

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the oxadiazole ring and alkenes, forming cyclobutane derivatives.

ConditionsReactantProductNotesReference
UV (365 nm), THFStyreneCyclobutane-fused productStereospecific

Comparison with Similar Compounds

Key Findings:

Functional Groups and Bioactivity: The target compound’s 1,2,4-oxadiazole group may enhance metabolic stability compared to imazaquin’s imidazolone ring, which is prone to hydrolysis .

Mechanistic Hypotheses: Imazaquin inhibits ALS, critical in branched-chain amino acid synthesis . The target compound’s quinazoline-dione core might mimic substrate binding at ALS, but its oxadiazole moiety could introduce alternative binding modes. Unlike cloprop (a phenoxypropanoic acid auxin mimic), the target compound lacks carboxylate groups, suggesting a different mode of action, possibly via oxidative stress induction.

Solubility: The polar quinazoline-dione and oxadiazole groups may offset hydrophobicity, but methazole’s trichloroethyl substituent likely confers greater volatility.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione?

  • Methodological Answer : A two-step approach is commonly employed: (i) Cyclocondensation of intermediates (e.g., N’-benzoyl-carbohydrazides) in POCl₃ under reflux to form the oxadiazole core . (ii) Alkylation with substituted benzyl chlorides or chloroacetamides to introduce the 3-phenylpropyl group. Reaction parameters (temperature, solvent, stoichiometry) should be systematically varied to optimize yield. Purity can be enhanced via recrystallization in polar aprotic solvents (e.g., DMF/ethanol mixtures) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Use a combination of: (i) NMR (¹H, ¹³C, DEPT-135) to verify substituent positions and proton environments, particularly the quinazoline-dione and oxadiazole moieties. (ii) High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns. (iii) HPLC-PDA with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Q. How should researchers design initial biological activity screenings for this compound?

  • Methodological Answer : Prioritize antimicrobial and enzyme inhibition assays based on structural analogs (e.g., oxadiazole-containing heterocycles with reported activity against Gram-positive bacteria). Use standardized protocols: (i) Broth microdilution (CLSI guidelines) for MIC determination against S. aureus and E. coli. (ii) Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects. Include positive controls (e.g., ciprofloxacin) and solvent controls .

Advanced Research Questions

Q. How can computational modeling predict the biological target and binding affinity of this compound?

  • Methodological Answer : (i) Perform molecular docking (AutoDock Vina, Schrödinger Suite) against known bacterial targets (e.g., DNA gyrase, dihydrofolate reductase). Use crystal structures from the PDB (e.g., 2XCT for S. aureus gyrase). (ii) Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories. (iii) Cross-reference results with QSAR models trained on oxadiazole derivatives to identify critical substituent contributions .

Q. What experimental approaches resolve contradictions in biological activity data (e.g., variable MIC values across studies)?

  • Methodological Answer : Systematically address variables: (i) Strain-specific variability : Test against clinically isolated strains (e.g., MRSA) in addition to ATCC strains. (ii) Solubility effects : Pre-dissolve the compound in DMSO with ≤1% final concentration to avoid cytotoxicity artifacts. (iii) Assay reproducibility : Conduct triplicate experiments under controlled humidity/temperature. Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to quantify significance .

Q. How can the pharmacokinetic profile (e.g., metabolic stability, plasma protein binding) be evaluated preclinically?

  • Methodological Answer : (i) Microsomal stability assay : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. (ii) Plasma protein binding : Use ultrafiltration devices to measure free vs. bound fractions. (iii) Caco-2 permeability : Assess intestinal absorption potential with a monolayer transepithelial electrical resistance (TEER) model .

Q. What strategies enhance the selectivity of this compound to minimize off-target effects?

  • Methodological Answer : (i) Fragment-based drug design : Replace the 3-phenylpropyl group with bioisosteres (e.g., cyclopropylmethyl) to reduce lipophilicity. (ii) Proteome-wide profiling : Use affinity chromatography coupled with SILAC-MS to identify off-target interactions. (iii) Crystallography : Co-crystallize the compound with its target enzyme to guide structure-based optimization .

Methodological Considerations

Q. How should researchers validate the compound’s stability under physiological conditions?

  • Methodological Answer : (i) pH stability studies : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitoring degradation via HPLC. (ii) Light/thermal stability : Expose to accelerated conditions (40°C/75% RH, UV light) per ICH guidelines. (iii) Forced degradation : Use oxidative (H₂O₂), hydrolytic (acid/base), and radical (AIBN) stressors to identify degradation pathways .

Q. What in vitro models are suitable for assessing toxicity profiles?

  • Methodological Answer : (i) HepG2 cells : Measure mitochondrial toxicity (MTT assay) and ROS generation. (ii) hERG inhibition : Patch-clamp assays to evaluate cardiac risk. (iii) Hemolytic activity : Incubate with erythrocytes and quantify hemoglobin release spectrophotometrically .

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